molecular formula C8H16N4O4 B13063558 2,6-bis(carbamoylamino)hexanoic Acid CAS No. 1396962-39-2

2,6-bis(carbamoylamino)hexanoic Acid

Cat. No.: B13063558
CAS No.: 1396962-39-2
M. Wt: 232.24 g/mol
InChI Key: MIKBDBZLKXLZTM-UHFFFAOYSA-N
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Description

Contextualization within Ureido-Containing Amino Acid Derivatives

Ureido-containing amino acid derivatives are characterized by the presence of a urea (B33335) moiety (-NH-CO-NH-) incorporated into an amino acid structure. This functional group is of particular importance due to its ability to form multiple stable hydrogen bonds, a property that is central to its role in molecular recognition and self-assembly processes. The urea group can act as both a hydrogen bond donor and acceptor, facilitating predictable and strong intermolecular interactions.

2,6-bis(carbamoylamino)hexanoic acid is a prime example of a bis-ureido-functionalized amino acid. The presence of two carbamoyl (B1232498) groups significantly enhances its capacity for hydrogen bonding, making it a robust building block for the construction of supramolecular structures. These derivatives are increasingly utilized in medicinal chemistry and drug design to create compounds with enhanced stability, efficacy, and specific binding properties. The synthesis of such derivatives often involves the reaction of an amino group with an isocyanate, a process that allows for a high degree of control over the final molecular structure.

Historical Perspectives and Emerging Research Trends for Carbamoylated Hexanoic Acids

The history of carbamoylated compounds is intrinsically linked to the synthesis of urea by Friedrich Wöhler in 1828, a landmark event that is often considered the dawn of modern organic chemistry. ureaknowhow.comnih.govyarafert.comgiornaleitalianodinefrologia.itscitepress.org This discovery demonstrated that organic compounds could be synthesized from inorganic precursors, dismantling the prevailing theory of vitalism. nih.govscitepress.org The study of urea and its derivatives, including the process of carbamoylation—the addition of a carbamoyl group to a molecule—has since evolved significantly.

In biological systems, carbamoylation is a non-enzymatic post-translational modification that can occur on proteins, where isocyanic acid (derived from urea) reacts with amino groups, such as the ε-amino group of lysine (B10760008) residues. researchgate.netnih.govnih.govresearchgate.net This natural process has been studied in the context of aging and various diseases. researchgate.netnih.govnih.gov

In the realm of synthetic chemistry, the deliberate introduction of carbamoyl groups onto molecules like hexanoic acid has been driven by the desire to create compounds with specific functional properties. Early research into modified amino acids laid the groundwork for the synthesis of more complex derivatives. The development of methods for the selective modification of amino acids has been a key focus.

Emerging research trends for carbamoylated hexanoic acids and related derivatives are centered on their application in several advanced areas:

Biomaterials: The self-assembly properties of bis-urea compounds are being exploited to create novel hydrogels and other biomaterials that can mimic the extracellular matrix. tue.nl

Drug Delivery: The ability to form stable, well-defined nanostructures makes these compounds promising candidates for drug delivery systems.

Epigenetics: (Bis)urea derivatives have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), highlighting their potential as epigenetic modulators for applications such as cancer therapy. nih.govnih.govjohnshopkins.edu

Antimicrobial Agents: Ureido-based compounds are being explored for their potential antibacterial and antifungal activities.

Fundamental Significance as a Molecular Scaffold in Advanced Chemical Research

A molecular scaffold is a core structure upon which other chemical moieties can be systematically added to create a family of related compounds. This compound, and more commonly its protected precursors like (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, serve as a valuable and versatile scaffold in advanced chemical research.

The fundamental significance of this compound as a scaffold stems from several key features:

Defined Branching Points: The presence of two distinct functionalizable sites (the α-amino and ε-amino groups of the original lysine backbone) allows for the controlled, divergent synthesis of complex, branched molecules.

Structural Rigidity and Flexibility: The hexanoic acid chain provides a degree of flexibility, while the hydrogen-bonding capabilities of the urea groups can impart conformational rigidity to the resulting supramolecular structures.

Biocompatibility: As a derivative of a natural amino acid, it offers a biocompatible core, which is advantageous for biomedical applications.

A prominent application of this scaffold is in the synthesis of dendrimers . Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The protected form of this compound can be used as a building block to create successive generations of dendrimers, with the number of surface functional groups increasing exponentially with each generation. These dendrimers have found applications as non-viral gene vectors for cancer therapy and in other areas of nanomedicine.

Furthermore, the bis-urea motif is instrumental in the field of supramolecular chemistry , where it drives the self-assembly of molecules into larger, ordered structures through non-covalent interactions. This has led to the development of "smart" materials that can respond to external stimuli. The predictable hydrogen bonding patterns of the urea groups allow for the rational design of complex architectures with tailored properties.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C8H16N4O4
Molecular Weight 232.24 g/mol
IUPAC Name This compound
CAS Number 1396962-39-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1396962-39-2

Molecular Formula

C8H16N4O4

Molecular Weight

232.24 g/mol

IUPAC Name

2,6-bis(carbamoylamino)hexanoic acid

InChI

InChI=1S/C8H16N4O4/c9-7(15)11-4-2-1-3-5(6(13)14)12-8(10)16/h5H,1-4H2,(H,13,14)(H3,9,11,15)(H3,10,12,16)

InChI Key

MIKBDBZLKXLZTM-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)NC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Bis Carbamoylamino Hexanoic Acid and Its Stereoisomers

Chemo-selective and Stereoselective Synthesis of 2,6-bis(carbamoylamino)hexanoic Acid

Chemical synthesis provides a versatile platform for the preparation of this compound. The primary challenges lie in achieving chemo-selectivity to differentiate between the two amino groups and the carboxylic acid, as well as stereoselectivity to obtain enantiomerically pure forms of the molecule.

Rational Design of Synthetic Routes for Enantiopure this compound

The synthesis of enantiopure this compound typically starts from a commercially available, enantiomerically pure lysine (B10760008) precursor, such as L-lysine or D-lysine. A common strategy involves the protection of the carboxylic acid and the two amino groups, followed by selective deprotection and subsequent carbamoylation.

A plausible synthetic route commencing from L-lysine would involve the initial protection of the α-amino and carboxyl groups. For instance, the carboxyl group can be esterified, and the α-amino group can be protected with a group that is orthogonal to the protecting group used for the ε-amino group. This differential protection is key to the selective carbamoylation of the two amino functionalities.

An alternative approach involves the use of a chiral auxiliary to introduce the desired stereochemistry at the α-carbon. This is particularly useful when starting from an achiral precursor. However, given the ready availability of enantiopure lysine, routes starting from this amino acid are generally more efficient.

Optimization of Protecting Group Strategies for Carbamoyl (B1232498) and Carboxyl Functionalities

The choice of protecting groups is paramount for the successful synthesis of this compound. The protecting groups for the amino and carboxyl functions must be stable under the conditions of carbamoylation and selectively removable without affecting the newly formed ureido linkages.

For the amino groups, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are widely used in peptide synthesis and offer different deprotection conditions, allowing for orthogonal strategies. For instance, the Boc group is labile under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.

The carboxyl group is often protected as an ester, such as a methyl or benzyl (B1604629) ester. Benzyl esters are particularly advantageous as they can be deprotected simultaneously with a Cbz group via hydrogenolysis.

The optimization of the protecting group strategy involves a careful selection of groups that are compatible with the reaction conditions for urea (B33335) formation and can be removed in the final steps to yield the target compound with high purity.

Functional GroupProtecting GroupProtection ReagentDeprotection Conditions
α-AminoBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA)
ε-AminoCbzBenzyl chloroformate (Cbz-Cl)H₂, Pd/C
CarboxylBenzyl ester (Bn)Benzyl alcohol, acid catalystH₂, Pd/C

Development of Novel Coupling Reactions for Ureido Linkages

The formation of the ureido (carbamoylamino) linkages is the cornerstone of the synthesis. Traditional methods for urea synthesis often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic. Modern synthetic chemistry has focused on the development of safer and more efficient coupling reagents.

One common approach involves the reaction of an amine with an isocyanate. In the context of synthesizing this compound, this would entail the generation of an isocyanate from the amino groups of a protected lysine derivative, followed by reaction with ammonia (B1221849) or a protected form of ammonia.

Another strategy employs carbamoylating agents such as potassium cyanate (B1221674) or trimethylsilyl (B98337) isocyanate. The reaction of these reagents with the amino groups of a suitably protected lysine derivative can afford the desired ureido functionalities.

Recent advancements have also explored transition-metal-catalyzed carbonylation reactions. For instance, palladium-catalyzed aminocarbonylation could potentially be employed to construct the ureido linkages under milder conditions.

ReagentReaction ConditionsAdvantagesDisadvantages
Potassium CyanateAqueous or mixed aqueous/organic solventReadily available, simple procedureMay require harsh conditions, potential for side reactions
Trimethylsilyl IsocyanateAnhydrous organic solventHigh reactivity, clean conversionMoisture sensitive, requires inert atmosphere
Palladium-catalyzed AminocarbonylationCO gas, palladium catalyst, baseMild conditions, high functional group toleranceRequires specialized equipment, catalyst cost

Biocatalytic and Chemoenzymatic Approaches to this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can circumvent the need for complex protection and deprotection steps, often leading to more efficient and environmentally friendly processes.

Enzyme Discovery and Engineering for Specific Carbamoylation and Derivatization

While no single enzyme is currently known to catalyze the direct dicarbamoylation of lysine to this compound, the field of enzyme discovery and engineering holds significant promise. Lysine carbamoyltransferases are known to catalyze the carbamoylation of the ε-amino group of lysine to form homocitrulline. wikipedia.org This existing enzymatic machinery provides a starting point for protein engineering efforts.

Directed evolution and rational design could be employed to alter the substrate specificity and catalytic activity of known carbamoyltransferases. For instance, the active site of a lysine carbamoyltransferase could be modified to accommodate a carbamoylated lysine derivative as a substrate, enabling a second carbamoylation event at the α-amino group.

Alternatively, screening of microbial genomes and metagenomic libraries could lead to the discovery of novel enzymes with the desired dicarbamoylating activity. The natural occurrence of carbamylated lysine as a post-translational modification in some proteins suggests that enzymes capable of this transformation exist in nature. researchgate.netnih.gov

Process Intensification and Bioreactor Design for Enzymatic Production

The design of the bioreactor would need to be optimized to ensure efficient mass transfer of substrates and products. A packed-bed reactor or a membrane bioreactor could be suitable configurations for a continuous production process.

Process intensification strategies, such as in situ product removal, could be implemented to overcome potential product inhibition and drive the enzymatic reaction towards completion. This could involve the use of selective adsorbents or extraction methods to continuously remove the this compound from the reaction mixture.

Principles of Sustainable Synthesis and Green Chemistry for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. The synthesis of this lysine derivative can be approached through various strategies that align with the core tenets of green chemistry, including the use of renewable feedstocks, biocatalysis, and the optimization of reaction conditions to maximize atom economy and reduce environmental impact.

The industrial production of L-lysine, the precursor to this compound, has largely shifted towards sustainable fermentation processes. nih.govnih.gov These biomanufacturing strategies utilize renewable resources like corn-derived dextrose and employ microorganisms such as Corynebacterium glutamicum to produce L-lysine in high yields. nih.govthepigsite.com This bio-based approach significantly lowers the carbon footprint compared to traditional chemical synthesis methods and provides a renewable starting material for the synthesis of its derivatives. thepigsite.com

Biocatalysis in the Synthesis of N-Carbamoyl Amino Acids:

Enzymatic transformations are a cornerstone of green chemistry, offering high selectivity and specificity under mild reaction conditions. In the context of this compound synthesis, enzymes can play a pivotal role in the introduction of the carbamoyl groups. The biocatalytic conversion of amino acids to N-carbamoyl amino acids is a well-established industrial process, particularly in the production of enantiomerically pure amino acids. researchgate.net

One such method is the "hydantoinase process," which involves a multi-enzymatic system. researchgate.net This process typically uses a hydantoinase to hydrolyze a hydantoin (B18101) precursor to an N-carbamoyl amino acid, which is then further processed by an N-carbamoylase. researchgate.net While this is a common route for producing various amino acids, a similar enzymatic approach could be envisioned for the carbamoylation of lysine's amino groups.

The direct enzymatic carbamoylation of lysine could potentially be achieved using enzymes like lysine carbamoyltransferase, which catalyzes the transfer of a carbamoyl group from carbamoyl phosphate (B84403) to L-lysine. wikipedia.org This enzymatic route offers a direct and potentially more sustainable alternative to conventional chemical methods that often require harsh reagents and protecting group strategies.

Green Chemistry Metrics for Evaluating Synthesis Routes:

To quantitatively assess the sustainability of different synthetic pathways to this compound, several green chemistry metrics can be employed. rsc.orgrsc.orgmdpi.com These metrics provide a framework for comparing the efficiency and environmental impact of various chemical processes.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per unit of product. A lower E-Factor signifies a greener process.

Process Mass Intensity (PMI): This metric, advocated by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.

The following interactive data table provides a hypothetical comparison of a traditional chemical synthesis versus a potential biocatalytic route for the synthesis of this compound, based on these green chemistry metrics.

MetricTraditional Chemical SynthesisPotential Biocatalytic Route
Atom Economy Lower (due to protecting groups and activating agents)Higher (direct enzymatic carbamoylation)
E-Factor High (significant solvent and reagent waste)Low (aqueous media, recyclable biocatalyst)
Process Mass Intensity (PMI) Very High (multiple steps, purifications)Lower (potentially fewer steps, milder conditions)
Solvent Usage Often uses hazardous organic solventsPrimarily water-based
Energy Consumption Higher (may require heating or cooling)Lower (typically ambient temperature and pressure)

Sustainable Solvents and Reaction Conditions:

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. The development of synthetic routes for this compound should prioritize the use of greener solvents such as water, supercritical fluids, or bio-based solvents. Enzymatic reactions, for instance, are typically carried out in aqueous buffers, which aligns perfectly with the principles of green chemistry. beilstein-journals.org

High Resolution Analytical Characterization of 2,6 Bis Carbamoylamino Hexanoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry, Vibrational Spectroscopy)

Spectroscopic techniques are indispensable for the definitive structural confirmation of 2,6-bis(carbamoylamino)hexanoic acid. They probe the molecular structure at the atomic level, providing detailed information on connectivity, functional groups, and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra offer primary information about the chemical environment of each atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons along the hexanoic acid backbone. The α-proton (H-2) would appear as a multiplet, coupled to the adjacent methylene protons. The terminal methylene protons (H-6) adjacent to the second carbamoyl-amino group would also exhibit a characteristic multiplet. The remaining methylene protons (H-3, H-4, H-5) would likely appear as overlapping multiplets in the aliphatic region. Protons on the carbamoyl (B1232498) (-CONH₂) and amino (-NH) groups would present as broader signals, with chemical shifts that can be influenced by the solvent and concentration.

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group would have the highest chemical shift, followed by the two carbonyl carbons of the carbamoyl groups. The C-2 and C-6 carbons, being attached to nitrogen atoms, would appear downfield from the other methylene carbons (C-3, C-4, C-5).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the assignments made from 1D spectra. COSY would reveal the coupling network between adjacent protons, confirming the sequence of the hexanoic acid chain. HSQC correlates each proton signal with its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the carbamoylamino groups at the C-2 and C-6 positions. The study of carbamide-containing compounds by 2D NMR is a convenient and informative way to establish their structure. researchgate.net

Predicted NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1 (COOH)N/A~175-180
C-2 (CH)~4.0-4.2~55-58
C-3 (CH₂)~1.7-1.9~30-33
C-4 (CH₂)~1.3-1.5~22-25
C-5 (CH₂)~1.5-1.7~28-31
C-6 (CH₂)~3.0-3.2~40-43
C=O (Carbamoyl)N/A~158-162
NH / NH₂Variable (Broad)N/A

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental formula of this compound with high accuracy. The molecular formula is C₈H₁₆N₄O₄, corresponding to a monoisotopic mass of 232.1175 Da. HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure this mass with sub-ppm accuracy, providing strong evidence for the proposed elemental composition. colorado.edu

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further corroborate the structure. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ (m/z 233.1248) would be observed. Subsequent fragmentation would likely involve the neutral loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH₃) from the carbamoyl groups, and the loss of water (H₂O) from the carboxylic acid. Cleavage along the carbon backbone would also produce characteristic fragment ions.

Predicted Key Fragments in HRMS (ESI+) for this compound

m/z (Da)Proposed Ion/FragmentDescription
233.1248[M+H]⁺Protonated parent molecule
216.1217[M+H-NH₃]⁺Loss of ammonia from a carbamoyl group
215.1087[M+H-H₂O]⁺Loss of water from the carboxylic acid
190.0931[M+H-HNCO]⁺Loss of isocyanic acid from a carbamoyl group
173.0900[M+H-HNCO-NH₃]⁺Consecutive loss of isocyanic acid and ammonia

Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes. mdpi.com The spectrum for this compound would be characterized by absorption bands corresponding to its key functional groups.

O-H Stretch: A broad band between 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.

N-H Stretch: Bands in the 3200-3400 cm⁻¹ region would correspond to the N-H stretching vibrations of the amide and amine groups.

C-H Stretch: Sharp bands between 2850-2960 cm⁻¹ would be present due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the hexanoic acid backbone.

C=O Stretch: This is a particularly informative region. A strong, sharp band around 1700-1725 cm⁻¹ would be assigned to the carboxylic acid carbonyl. researchgate.net Additionally, strong absorptions for the carbamoyl carbonyls (Amide I band) would appear around 1650-1680 cm⁻¹. researchgate.net

N-H Bend: The N-H bending vibration (Amide II band) is expected around 1550-1620 cm⁻¹.

Predicted Key Vibrational Frequencies

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3400N-H StretchAmine/Amide
2500-3300O-H StretchCarboxylic Acid
2850-2960C-H StretchAlkyl (CH₂)
1700-1725C=O StretchCarboxylic Acid
1650-1680C=O Stretch (Amide I)Carbamoyl
1550-1620N-H Bend (Amide II)Amide

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatography is essential for separating this compound from impurities and for resolving its stereoisomers. The choice of technique depends on the specific analytical goal.

Since the substitution occurs on lysine (B10760008), this compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images or enantiomers (L- and D-isomers). Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. researchgate.net

The development of a chiral separation method would typically involve High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can interact differently, leading to different retention times.

Stationary Phases: Common CSPs suitable for separating amino acid derivatives include those based on cyclodextrins, macrocyclic antibiotics (e.g., eremomycin), or proteins. researchgate.net The toroidal structure of cyclodextrins, with their hydrophobic interior and hydrophilic exterior, allows for enantioselective interactions.

Mobile Phase: The mobile phase composition (typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer) is optimized to achieve the best resolution between the enantiomeric peaks.

Derivatization: In some cases, derivatization of the analyte with a chiral or UV-active agent can enhance separation and detection. However, direct separation on a CSP is often preferred to avoid potential racemization during the derivatization step. cat-online.com

The goal is to develop a method with a high resolution factor (Rs > 1.5) to ensure accurate quantification of each enantiomer, even when one is present at a very low level (e.g., <0.1%).

Hyphenated techniques, which couple a separation method with a detection method, are the industry standard for identifying and quantifying trace-level impurities in pharmaceutical compounds.

LC-MS/MS for Impurity Profiling and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing a polar, non-volatile compound like this compound. unimi.it Its high sensitivity and selectivity make it ideal for detecting process-related impurities and degradation products that may be present at levels below the detection limits of UV or other detectors. uu.nl

Chromatography: A reversed-phase HPLC or UHPLC method, typically using a C18 column, would be developed. A gradient elution with a mobile phase of water and acetonitrile, often containing an additive like formic acid to improve peak shape and ionization efficiency, would be employed to separate the target compound from potential impurities.

Mass Spectrometry: The separated compounds are detected using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of an impurity) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and allows for quantification even in the presence of co-eluting matrix components. A method would be developed to screen for potential impurities, such as the monosubstituted precursor (2-amino-6-carbamoylaminohexanoic acid), unreacted lysine, and potential dimers or degradation products.

GC-MS for Impurity Profiling and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is not feasible due to its high polarity and low volatility. However, with a derivatization step, GC-MS can become a valuable tool for analyzing certain types of impurities.

Derivatization: To make the molecule suitable for GC analysis, its polar functional groups (carboxylic acid, amides, amines) must be converted into less polar, more volatile derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts active hydrogens on -OH, -NH, and -COOH groups into trimethylsilyl (B98337) (-Si(CH₃)₃) ethers and esters. nih.gov Alternatively, the carboxylic acid can be esterified (e.g., to its methyl or butyl ester). nih.gov

Analysis: The derivatized sample is then injected into the GC-MS. The high separation efficiency of capillary GC columns can resolve closely related impurities. The mass spectrometer provides identification of the impurities based on their mass spectra and fragmentation patterns, which can be compared against spectral libraries. This approach is particularly useful for identifying volatile or semi-volatile process impurities that may not be amenable to LC-MS analysis. nih.govmdpi.com

Advanced X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique is considered the gold standard for confirming molecular connectivity, conformation, and, crucially, the absolute stereochemistry of a chiral center.

The process involves several key steps:

Crystal Growth: A high-quality single crystal of this compound must be grown from a suitable solvent system. This is often the most challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, which are recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined. The resulting structural model is then refined to achieve the best possible fit with the experimental data.

The final output of an X-ray crystallographic analysis is a detailed model of the molecule, providing precise bond lengths, bond angles, and torsional angles. For a chiral molecule, the analysis of a crystal grown from an enantiomerically pure sample can determine its absolute configuration (R or S), confirming the stereochemical integrity of the compound.

Mechanistic Investigations into the Reactivity and Stability of 2,6 Bis Carbamoylamino Hexanoic Acid

Elucidation of Reaction Mechanisms for Formation and Hydrolysis of Carbamoyl (B1232498) Groups

The formation and hydrolysis of the carbamoyl groups in 2,6-bis(carbamoylamino)hexanoic acid are fundamental to its chemical character. These reactions involve nucleophilic attacks and the formation of tetrahedral intermediates.

Formation of Carbamoyl Groups:

The carbamoyl groups in this compound are typically formed through the reaction of the corresponding diaminohexanoic acid (lysine) with a carbamoylating agent. A common method involves the use of isocyanic acid (HNCO) or its salts, such as potassium cyanate (B1221674). The mechanism proceeds via the nucleophilic attack of the amino groups of the lysine (B10760008) backbone onto the electrophilic carbon atom of isocyanic acid. This reaction is generally more favorable with the unprotonated form of the amino group. nih.govnih.gov

The mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbon atom of isocyanic acid.

Proton Transfer: A proton is transferred from the nitrogen atom to the nitrogen of the former isocyanic acid, resulting in the formation of the carbamoyl group.

This process can occur at both the α- and ε-amino groups of the hexanoic acid backbone. The relative reactivity of these two amino groups can be influenced by the reaction conditions, such as pH. nih.gov

Hydrolysis of Carbamoyl Groups:

The hydrolysis of the carbamoyl groups, which leads to the regeneration of the amino groups and the release of carbamic acid (which subsequently decomposes to carbon dioxide and ammonia), can proceed through different mechanisms depending on the pH of the solution. viu.caclemson.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamoyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of carbamic acid and the protonated amino group. scielo.br

Neutral Hydrolysis: At neutral pH, water can directly act as a nucleophile, although this reaction is generally slow for carbamates. clemson.edu

Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide (B78521) ion acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is often the rate-determining step. The intermediate then collapses, eliminating the amino group as a leaving group to form carbamic acid and the regenerated amine. viu.caclemson.edu The kinetics of base-catalyzed hydrolysis are typically second-order, being first-order in both the carbamate (B1207046) and the hydroxide ion. scielo.br

The general mechanism for base-catalyzed hydrolysis is an addition-elimination reaction. viu.ca

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetics:

k_h = k_A[H⁺] + k_N + k_B[OH⁻] viu.ca

The susceptibility of the carbamoyl groups to hydrolysis will also depend on their position on the hexanoic acid backbone (α vs. ε). The pKa of the corresponding amino groups can influence the rate of both formation and hydrolysis. nih.gov

Thermodynamics:

The formation of carbamates from amines and carbon dioxide (or its derivatives) is a reversible process. The thermodynamics of carbamate formation have been studied for various amines. nih.goviaea.org The reaction enthalpy for carbamate formation from bicarbonate and amines is generally exothermic. iaea.org

ReactionAmineΔH (kJ/mol)Reference
Carbamate FormationMonoethanolamine (MEA)-29.7 ± 0.1 iaea.org
Carbamate FormationDiethanolamine (DEA)-23.7 ± 0.9 iaea.org
Carbamate FormationAmmonia (B1221849) (NH₃)-27.6 ± 0.9 iaea.org

This table presents reaction enthalpies for carbamate formation for different amines, which can serve as an approximation for the thermodynamic behavior of this compound.

The Gibbs free energy of the carbamoylation reaction is influenced by both enthalpy and entropy changes. Computational studies on small alkylamines have shown that the free energy of the capture of CO₂ to form carbamic acids is favorable. acs.org The thermodynamic stability of the carbamoyl groups in this compound will be pH-dependent, as the equilibrium is coupled to the protonation state of the amino groups and the carboxylic acid. nih.gov

Computational Chemistry-Assisted Mechanistic Pathway Analysis

Computational chemistry provides a powerful tool for investigating the reaction mechanisms and energetic profiles of chemical transformations involving this compound. Quantum mechanical calculations can be employed to model the structures of reactants, transition states, and products, as well as to calculate the activation energies and reaction enthalpies.

Mechanistic Pathway Analysis:

Computational methods can be used to elucidate the detailed steps involved in the formation and hydrolysis of the carbamoyl groups. For instance, density functional theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying the lowest energy pathways. Such studies can help to:

Confirm the stepwise nature of the hydrolysis mechanisms (e.g., the formation of a tetrahedral intermediate). scielo.br

Determine the relative energies of different possible transition states.

Investigate the role of solvent molecules in stabilizing intermediates and transition states.

Thermodynamic and Kinetic Predictions:

Computational chemistry can also be used to predict the thermodynamic properties of the reactions, such as the standard Gibbs free energies of formation. nih.govacs.org These calculations can complement experimental studies and provide insights into the spontaneity and equilibrium position of the carbamoylation and hydrolysis reactions. Kinetic parameters, such as rate constants, can be estimated using transition state theory in conjunction with the calculated activation energies.

Computational MethodApplicationPredicted Parameters
Density Functional Theory (DFT)Mechanistic Pathway AnalysisTransition state geometries, activation energies
Ab initio methodsThermodynamic CalculationsEnthalpies, Gibbs free energies of reaction
Molecular Dynamics (MD)Solvation EffectsSolvation free energies, conformational sampling

This table outlines common computational methods and their applications in studying the reactivity of molecules like this compound.

Computational studies on the carbamylation of amines by CO₂ have provided valuable data on reaction energies and the influence of solvation on the thermodynamics of the process. acs.org Similar approaches could be applied to this compound to gain a deeper understanding of its reactivity and stability.

Rational Design and Synthesis of Functionalized 2,6 Bis Carbamoylamino Hexanoic Acid Derivatives

Modifications of the Hexanoic Acid Backbone and Carbamoyl (B1232498) Groups

The presence of two carbamoyl groups and a carboxylic acid function on a flexible hexanoic acid chain makes 2,6-bis(carbamoylamino)hexanoic acid a prime candidate for chemical modification. These modifications can be broadly categorized into substitutions on the carbamoyl nitrogens and transformations of the carboxylic acid moiety.

Synthesis of N-Substituted Carbamoyl Analogs

The synthesis of N-substituted carbamoyl analogs of this compound allows for the introduction of a wide range of functional groups, thereby modulating the molecule's polarity, steric bulk, and potential for intermolecular interactions. A common and efficient method for the synthesis of such N-substituted ureas involves the reaction of primary amines with isocyanates. In the context of the this compound scaffold, this can be achieved by reacting the corresponding 2,6-diaminohexanoic acid with the desired isocyanate.

For instance, the reaction of 2,6-diaminohexanoic acid with an aryl isocyanate in an appropriate solvent would yield an N-aryl bis-urea derivative. The reaction conditions are generally mild, proceeding at room temperature. A variety of N-substituted ureas can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water, a method that is both practical and scalable.

Reactant 1Reactant 2Product
2,6-diaminohexanoic acidPhenyl isocyanate2,6-bis(3-phenylureido)hexanoic acid
2,6-diaminohexanoic acidMethyl isocyanate2,6-bis(3-methylureido)hexanoic acid
2,6-diaminohexanoic acid4-isopropylphenyl isocyanate2,6-bis(3-(4-isopropylphenyl)ureido)hexanoic acid

This table illustrates the synthesis of N-substituted carbamoyl analogs based on general synthetic routes for N-substituted ureas.

This approach provides a straightforward route to a library of derivatives with tailored functionalities. For example, introducing hydrophobic alkyl or aryl groups can enhance the molecule's solubility in nonpolar media, while incorporating groups with hydrogen-bonding capabilities can influence its self-assembly properties.

Preparation of Ester, Amide, and Peptide Conjugates

The carboxylic acid group of this compound serves as a versatile handle for the attachment of various molecules through esterification, amidation, and peptide coupling reactions. These conjugations are pivotal for applications such as drug delivery, biomaterial development, and the synthesis of complex molecular architectures.

Ester and Amide Conjugates:

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. icec2025.com Similarly, amides can be formed by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A novel, green method for the synthesis of both esters and amides utilizes potassium hexafluorophosphate (KPF6) as a promoter, offering good to excellent yields under solvent-free conditions. nih.gov

Starting MaterialReagentConjugate TypeProduct Example
This compoundEthanol, H+EsterEthyl 2,6-bis(carbamoylamino)hexanoate
This compoundBenzylamine, EDCAmideN-benzyl-2,6-bis(carbamoylamino)hexanamide
This compoundCholesterol, KPF6EsterCholesteryl 2,6-bis(carbamoylamino)hexanoate nih.gov

This interactive table showcases examples of ester and amide conjugates that can be synthesized from this compound.

Peptide Conjugates:

The structural similarity of this compound to lysine (B10760008) makes it an attractive building block for peptide synthesis. The carboxylic acid can be coupled to the N-terminus of a peptide or an amino acid using standard solid-phase or solution-phase peptide synthesis techniques. nih.gov For instance, the glutamate-urea-lysine (GUL) pharmacophore, which is important for targeting prostate-specific membrane antigen (PSMA), demonstrates the utility of such urea-containing amino acid derivatives in a biomedical context. nih.gov The synthesis of these peptide conjugates often involves the use of protecting groups for the amino and carboxyl functions to ensure specific bond formation.

Incorporation of Bio-orthogonal Functional Groups for Research Probes

The development of research probes for studying biological processes in their native environment relies on the principles of bio-orthogonal chemistry. nih.gov This involves the introduction of functional groups that are chemically inert within a biological system but can be selectively reacted with an external probe. The this compound scaffold can be equipped with such bio-orthogonal handles, transforming it into a versatile tool for chemical biology.

Commonly employed bio-orthogonal reactions include the strain-promoted azide-alkyne cycloaddition (SPAAC), Staudinger ligation, and tetrazine ligation. springernature.comnih.gov To create a research probe from this compound, a bio-orthogonal group like an azide, alkyne, or a strained alkene can be incorporated. This is typically achieved by modifying either the N-substituents of the carbamoyl groups or by functionalizing the carboxylic acid.

For example, an azide group can be introduced by reacting 2,6-diaminohexanoic acid with an azido-containing isocyanate or by coupling azido-acetic acid to the amino groups. Alternatively, the carboxylic acid of this compound could be coupled with an azide- or alkyne-containing amine or alcohol. Once incorporated, these functional groups allow for the specific attachment of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and tracking of the molecule in complex biological systems.

Bio-orthogonal GroupIncorporation StrategyExample Reagent
AzideReaction with an azido-isocyanate2-azidoethyl isocyanate
AlkyneAmide coupling with an alkyne-aminePropargylamine
Strained Alkyne (e.g., BCN)Esterification with a BCN-alcoholBicyclonon-4-yn-1-ol
TetrazineAmide coupling with a tetrazine-amine3-(p-aminophenyl)-1,2,4,5-tetrazine

This table outlines strategies for incorporating various bio-orthogonal functional groups into the this compound scaffold.

Development of Polymeric and Supramolecular Architectures Utilizing the this compound Scaffold

The inherent ability of the bis-urea motif to form strong and directional hydrogen bonds makes this compound an excellent monomer for the construction of both polymeric and supramolecular materials. mdpi.com

Polymeric Architectures:

Lysine and its derivatives have been extensively used as monomers for the synthesis of various polymers, including polyamides (nylons) and polyurethanes. nih.govmdpi.comresearchgate.net For instance, lysine diisocyanate (LDI) can be polymerized with diols to create biodegradable and biocompatible polyurethanes for tissue engineering applications. nih.gov Similarly, this compound, with its two urea (B33335) functionalities and a carboxylic acid, can be envisioned as a monomer for step-growth polymerization. The carboxylic acid could be converted to a diol or a diamine to create A-B type monomers for polyester or polyamide synthesis. Furthermore, the urea groups themselves can participate in polymerization reactions, for example, through polycondensation with diamines in a non-isocyanate route to polyureas. rsc.org

Supramolecular Architectures:

The two urea groups in this compound can engage in self-complementary quadruple hydrogen bonding, leading to the formation of one-dimensional supramolecular polymers in solution. This self-assembly process is driven by the formation of a highly stable, linear array of hydrogen bonds between the urea moieties of adjacent molecules. The resulting fibrillar structures can entangle to form gels, making these molecules potential low-molecular-weight gelators. The properties of these supramolecular assemblies can be tuned by modifying the N-substituents on the urea groups, which can influence the strength of the hydrogen bonds and introduce additional interactions, such as π-π stacking.

Structure Activity Relationship Sar Studies of 2,6 Bis Carbamoylamino Hexanoic Acid Derivatives in in Vitro Systems

Correlating Molecular Structure with Biochemical and Biological Activity

A fundamental aspect of drug discovery and development lies in understanding how a molecule's structure dictates its function. For 2,6-bis(carbamoylamino)hexanoic acid, this correlation remains to be established.

Investigation of Enzyme Modulatory Effects (e.g., inhibition, activation)

There is no publicly available research documenting the effects of this compound or its analogues on specific enzymes. Whether this compound can act as an inhibitor or activator of key enzymatic pathways is unknown. Such studies are critical for identifying potential therapeutic targets and understanding its mechanism of action.

Analysis of Interactions with Macromolecular Targets (e.g., protein binding, nucleic acid interactions)

The ability of a compound to bind to proteins, nucleic acids, and other macromolecules is a key determinant of its biological effects. Currently, there is a dearth of information regarding the binding profile of this compound. Research in this area would be invaluable for elucidating its potential pharmacological targets.

Assessment of Cellular Uptake and Localization Mechanisms in In Vitro Models

How this compound enters cells and where it localizes are critical questions that remain unanswered. Studies using in vitro cell models are necessary to understand its bioavailability at the cellular level and to identify the mechanisms governing its transport across cell membranes. Without this information, it is impossible to predict its efficacy in a physiological context.

Stereochemical Influences on Biological Recognition and Activity

Many biological systems exhibit stereoselectivity, meaning that the three-dimensional arrangement of atoms in a molecule can significantly impact its activity. As this compound possesses chiral centers, it is highly probable that its different stereoisomers will have distinct biological properties. However, no studies have been published that investigate the stereochemical influences on the biological recognition and activity of this compound.

Advanced Computational Modeling for SAR Elucidation (e.g., Molecular Dynamics, QSAR, Pharmacophore Modeling)

In the absence of experimental data, computational modeling can often provide valuable insights into the potential SAR of a compound. Techniques such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling could predict the likely biological targets and activities of this compound derivatives. To date, no such computational studies have been reported in the literature for this specific molecule.

Computational and Theoretical Studies on 2,6 Bis Carbamoylamino Hexanoic Acid

Quantum Chemical Investigations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for determining a molecule's stability and reactivity. For a molecule like 2,6-bis(carbamoylamino)hexanoic acid, these investigations would focus on the influence of the carbamoyl (B1232498) and carboxylic acid groups on the aliphatic hexanoic acid backbone.

Studies on related amide and carbamate-containing compounds reveal key electronic features that would be relevant. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. In molecules containing amide or carbamoyl groups, the lone pairs on the nitrogen and oxygen atoms significantly contribute to the HOMO, while the LUMO is often centered on the carbonyl (C=O) group.

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are other quantum chemical tools used to describe the electron distribution. These analyses would likely show a significant negative charge on the oxygen atoms of the carbonyl and carboxyl groups and a partial positive charge on the adjacent carbon and hydrogen atoms, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Representative Quantum Chemical Data for Analogous Amide-Containing Molecules

Parameter N-methylacetamide Sulfonamide-Schiff base derivative
HOMO Energy (eV) -7.21 -6.45
LUMO Energy (eV) 0.89 -2.36
HOMO-LUMO Gap (eV) 8.10 4.09 nih.gov

| Dipole Moment (Debye) | 4.23 | 5.87 |

This data is illustrative and compiled from computational studies on model compounds to represent the typical values that could be expected.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.orglibretexts.orgmuni.cz For this compound, the key degrees of freedom would be the dihedral angles along the hexanoic acid backbone and the rotation around the C-N bonds of the carbamoyl groups. By systematically varying these angles and calculating the corresponding energy, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. libretexts.orgmuni.cz

Studies on similar linear alkanes with multiple functional groups and on amino acids show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov For this compound, hydrogen bonds could form between the carbamoyl groups and the carboxylic acid moiety, leading to more compact, folded structures.

Table 2: Torsional Energy Barriers for a Model Diamide Alkane

Dihedral Angle Description Energy Barrier (kcal/mol)
τ1 (N-C-C-C) Rotation of the first carbamoyl group 3.5 - 5.0
τ2 (C-C-C-C) Rotation around the central backbone 2.8 - 4.5

| τ3 (C-C-C-N) | Rotation of the second carbamoyl group | 3.5 - 5.0 |

This table presents hypothetical, yet realistic, energy barriers for the rotation around key bonds in a molecule structurally similar to this compound, based on general principles of conformational analysis.

Prediction of Spectroscopic Signatures and Molecular Interactions

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations are widely used to predict vibrational frequencies. nih.gov For the target molecule, characteristic IR absorption bands would be predicted for the N-H stretching and bending vibrations of the carbamoyl groups, the C=O stretching of the carbamoyl and carboxylic acid groups, and the C-N stretching vibrations. nih.govresearchgate.net Comparing the calculated spectrum with experimental data can help to confirm the molecular structure and identify specific conformations. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. nih.gov Theoretical predictions of 1H and 13C NMR spectra would aid in the assignment of experimental signals to specific atoms in the molecule. The calculated chemical shifts are sensitive to the local electronic environment and the molecular conformation.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. nih.gov For this compound, these transitions would likely involve the n → π* and π → π* transitions of the carbonyl groups.

Table 3: Predicted vs. Experimental Vibrational Frequencies for N-methylacetamide (a model amide)

Vibrational Mode Predicted Frequency (cm-1) Experimental Frequency (cm-1)
Amide A (N-H stretch) ~3450 ~3300-3500 nih.gov
Amide I (C=O stretch) ~1630 ~1600-1800 nih.gov
Amide II (N-H bend, C-N stretch) ~1518 ~1470-1570 nih.gov

| Amide III (C-N stretch, N-H bend) | ~1290 | ~1250-1350 nih.gov |

This data, derived from studies on N-methylacetamide, illustrates the accuracy of DFT in predicting the characteristic vibrational modes of the amide group present in this compound. nih.gov

Development of Predictive Models for Reactivity and Derivatization Strategies

Computational models can be developed to predict the reactivity of this compound and guide the design of derivatization strategies. These models can range from examining the molecular orbitals and electrostatic potential to simulating reaction mechanisms.

The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map are simple yet effective predictors of reactivity. The MEP would highlight the electron-rich regions (e.g., the carbonyl oxygens) as likely sites for electrophilic attack and the electron-deficient regions (e.g., the hydrogens of the amide and carboxyl groups) as sites for nucleophilic attack.

More advanced computational techniques, such as QM/MM (Quantum Mechanics/Molecular Mechanics), can be used to model chemical reactions. researchgate.net For instance, the hydrolysis of the carbamoyl groups or the esterification of the carboxylic acid could be simulated to determine the reaction pathways and activation energies. Studies on the reactivity of urea (B33335) and related compounds have successfully used computational models to understand reaction mechanisms and kinetics. nih.govsupsi.ch

Machine learning potentials, trained on quantum mechanical data, are an emerging approach for studying chemical reactions in complex environments. supsi.chresearchgate.net Such models could be developed for this compound to predict its reactivity in different solvents or in the presence of various reagents, facilitating the design of new synthetic routes for its derivatives.

Table 4: Computational Parameters for Predicting Reactivity of a Model Carbamoyl Compound

Parameter Description Predicted Value/Trend
Activation Energy (Hydrolysis) Energy barrier for the cleavage of the C-N bond High, suggesting stability under neutral conditions
Proton Affinity Likelihood of protonation of the carbonyl oxygen Moderate, indicating potential for acid catalysis

| HOMO-LUMO Gap | Indicator of chemical hardness/softness | Large, suggesting high kinetic stability |

This table provides a conceptual framework for how computational parameters would be used to predict the reactivity of a molecule like this compound, based on general chemical principles and findings from studies on analogous compounds.

Investigations into the Biological and Biochemical Significance of 2,6 Bis Carbamoylamino Hexanoic Acid

Exploration of Metabolic Pathways and Enzymatic Transformations in Non-Human Systems

Direct studies on the metabolic fate of 2,6-bis(carbamoylamino)hexanoic acid in non-human systems have not been extensively reported. Nevertheless, its chemical structure suggests potential metabolic pathways based on the enzymatic transformation of its constituent parts. The degradation of this compound would likely involve the cleavage of the carbamoyl (B1232498) groups and the catabolism of the hexanoic acid backbone, which is a derivative of the essential amino acid lysine (B10760008). nih.govphysiology.org

The carbamoyl groups (-NH-CO-NH2) are analogous to the structure of urea (B33335) and other ureido compounds. In various organisms, the enzymatic hydrolysis of such groups is a well-known metabolic process. Enzymes such as N-carbamoyl-D-amino acid amidohydrolase facilitate the hydrolysis of the N-carbamoyl group in the production of N-carbamoyl-D-amino acids. nih.gov Similarly, the hydrolysis of carbamates involves the transfer of the carbamoyl group to a serine residue in an enzyme's active site, followed by the slow hydrolysis of the carbamoyl-enzyme intermediate. nih.gov In nature, the decomposition of urea is catalyzed by urease, which breaks it down into ammonia (B1221849) and carbamate (B1207046), with the latter spontaneously decomposing to carbonic acid and another molecule of ammonia. nih.gov Microorganisms like Rhodococcus erythropolis have been shown to degrade isobutylidenediurea, a slow-release nitrogen fertilizer, by hydrolyzing it to urea and isobutyraldehyde. nih.gov Furthermore, various Pseudomonas species are capable of utilizing and degrading a range of guanidino and ureido compounds through the action of specific amidinohydrolases. researchgate.net

The hexanoic acid backbone of the molecule is a derivative of lysine, an essential amino acid. The catabolism of lysine in mammals primarily occurs in the liver via the saccharopine pathway, leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.govmdpi.com Intestinal microflora are also known to metabolize lysine. nih.gov Given this, it is plausible that once the carbamoyl groups are removed, the resulting 2,6-diaminohexanoic acid could enter pathways similar to those of lysine catabolism.

Table 1: Examples of Enzymes Involved in the Transformation of Carbamoyl and Related Groups

Enzyme ClassExample EnzymeReaction CatalyzedOrganism/System
AmidohydrolaseN-carbamoyl-D-amino acid amidohydrolase (DCase)Hydrolysis of N-carbamoyl group from N-carbamoyl-D-amino acidsIndustrial biocatalysis
HydrolaseAcetylcholinesterase (when reacting with carbamates)Slow hydrolysis of a carbamoyl-enzyme intermediateAnimal nervous systems
AmidinohydrolaseIsobutylidenediurea amidinohydrolaseHydrolysis of isobutylidenediurea to urea and isobutyraldehydeRhodococcus erythropolis
HydrolaseDihydroorotaseReversible hydrolysis of dihydroorotate to N-carbamoyl-L-aspartatePyrimidine biosynthesis pathway

Role as a Biosynthetic Precursor or Intermediate in Natural Product Chemistry

There is no direct evidence in the scientific literature to suggest that this compound serves as a natural biosynthetic precursor or intermediate in the production of known natural products. However, its structure, particularly the 2,6-diaminohexanoic acid core, is analogous to other important diamino acids that are crucial in natural product biosynthesis.

The most notable parallel is with meso-diaminopimelic acid (DAP), a key component in the biosynthesis of lysine and a critical cross-linking agent in the peptidoglycan cell wall of many bacteria. researchgate.netresearchgate.netnih.gov The structural integrity of these bacterial cell walls is highly dependent on DAP. researchgate.net This has made the enzymes in the DAP biosynthetic pathway attractive targets for the development of novel antibacterial agents. researchgate.neteurekaselect.com Researchers have synthesized various analogs of DAP to inhibit these enzymes and disrupt bacterial cell wall formation. researchgate.netnih.gov

While this compound itself has not been identified as a natural precursor, the structural motif of diamino acids is prevalent in a variety of bioactive natural products. For instance, many nonribosomal peptides and other complex molecules incorporate non-standard amino acids, including those with diamine features. rsc.org The unique spacing of the functional groups in this compound could make it a valuable synthetic building block for the laboratory synthesis of novel analogs of these natural products, potentially leading to new therapeutic agents.

Applications as a Building Block for Advanced Materials in Biotechnology Research

The structure of this compound, featuring two reactive carbamoylamino groups and a terminal carboxylic acid, makes it a potentially valuable monomer for the synthesis of advanced biomaterials. Specifically, it could be used to create biodegradable polymers such as poly(ester amide)s. mdpi.comnih.gov

Polymers derived from naturally occurring alpha-amino acids are of great interest in biomedical applications due to their biocompatibility and biodegradability. nih.gov These polymers can be designed to have tunable properties, and their degradation products are typically non-toxic amino acids that can be safely metabolized by the body. nih.gov

The presence of the two carbamoylamino groups in this compound provides sites for polymerization and for potential hydrogen bonding between polymer chains, which could influence the material's mechanical properties. The carboxylic acid group provides another reactive site for forming ester linkages. Functionalized amino acids are used to create polymers with specific characteristics for various applications. bezwadabiomedical.comresearchgate.net For example, polymers based on lysine can be synthesized to have pendant amine or carboxylic acid groups, which can then be used to attach drugs or other bioactive molecules. mdpi.com

Table 2: Applications of Amino Acid-Based Biodegradable Polymers

Application AreaDescriptionExamples of Amino Acids Used
Controlled Drug Delivery Polymers form matrices or nanoparticles that encapsulate and release drugs over time.Lysine, Aspartic Acid, Leucine
Tissue Engineering Scaffolds made from these polymers provide a temporary structure for cells to grow and form new tissue.Tyrosine, Lysine
Medical Device Coatings Coatings for stents or other implants can improve biocompatibility and elute drugs to prevent complications.Lysine, Tyrosine
Wound Healing Biodegradable films or hydrogels can protect wounds and promote healing.General amino acids

Design and Synthesis of Research Probes for Target Identification and Validation in Chemical Biology

Chemical probes are small molecules designed to study and manipulate biological systems, often by binding to specific protein targets. nih.govfrontiersin.org The design of these probes typically incorporates three key components: a ligand that provides selectivity for the target, a reporter group (like a fluorophore or an affinity tag) for detection, and often a reactive group for covalent modification of the target. frontiersin.orgnih.gov

The scaffold of this compound could serve as a versatile starting point for the design and synthesis of such research probes. The hexanoic acid chain can act as a linker of variable length, while the carbamoylamino and carboxylic acid groups provide handles for chemical modification to attach the necessary components of a probe.

This approach is analogous to the development of activity-based probes (ABPs), which are designed to covalently modify the active site of specific enzymes, allowing for the profiling of their activity in complex biological samples. nih.govnih.govacs.org For example, ABPs have been developed for enzyme classes like serine hydrolases and glycosidases. frontiersin.orgacs.org The synthesis of these probes often involves modular approaches where different ligands, reactive groups, and reporters can be combined to create libraries of probes for screening. nih.govfrontiersin.orgnih.gov

By modifying the this compound backbone, it could be possible to create probes targeted to enzymes that recognize diamino acids or related structures. For instance, a probe could be designed to target enzymes involved in lysine metabolism or peptidoglycan biosynthesis. Such probes would be valuable tools for identifying new enzyme targets for drug discovery and for validating the efficacy of potential inhibitors. umn.edu

Table 3: Key Components in the Design of Chemical Probes

ComponentFunctionExamples
Ligand Confers selectivity by binding to the protein of interest.Known enzyme inhibitor, peptide sequence, small molecule binder.
Reporter Group Enables detection and/or isolation of the probe-protein complex.Fluorophore (e.g., fluorescein), affinity tag (e.g., biotin), bioorthogonal tag (e.g., alkyne).
Reactive Group (Warhead) Forms a covalent bond with the target protein, often within the active site.Fluorophosphonate, sulfonyl fluoride, Michael acceptor.

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